2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
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Overview
Description
The compound is a complex organic molecule that likely contains a pyrimidine ring structure, which is a six-membered ring with two nitrogen atoms and four carbon atoms . It also contains a trifluoromethyl group, which is a functional group in organic chemistry consisting of three fluorine atoms attached to a carbon atom .
Molecular Structure Analysis
The molecular structure of this compound likely involves a pyrimidine ring attached to a phenyl ring via a sulfanyl group and an acetamide group . The trifluoromethyl group is likely attached to the phenyl ring .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite complex and would depend on the conditions and the reactants used. Without specific information, it’s difficult to provide an accurate analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
- The compound has demonstrated promising anti-inflammatory effects in vitro. Specifically, it inhibits protein denaturation in bovine serum albumin, making it a potential candidate for screening anti-inflammatory compounds without the need for animal testing .
- The compound can be used in the synthesis of photoproducts. For instance, it is involved in the formation of 5-methyl-6-[2’-oxo-1’,2’-dihydropyrimidin-4’-yl]-pyrimidin-2,4-dione and 6-[2’-oxo-1’,2’-dihydropyrimidin-4’-yl]-pyrimidin-2,4-dione from readily available 6-acetyl-pyrimidine derivatives .
- The compound, when combined with 2-(3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)methyl acrylate (UPyMA), contributes to the formation of mechanically strong and electrochemically stable single-ion conductive polymer electrolytes (SIPE). These materials have potential applications in energy storage and electrochemical devices .
Anti-Inflammatory Properties
Photoproduct Synthesis
Single-Ion Polymer Electrolytes (SIPE)
Mechanism of Action
Target of Action
It has been found to be involved in the formation of single-ion conductive polymer electrolytes (sipe) and poly(vinylidene fluoride-co-hexafluoropropylene) (pvdf-hfp) composite membranes .
Mode of Action
The compound is synthesized through a reversible addition-fragmentation chain transfer (RAFT) copolymerization reaction involving 2-(3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate (UPyMA), forming a SIPE with hydrogen bonding .
Biochemical Pathways
The compound plays a role in the formation of SIPE and PVDF-HFP composite membranes, which have a highly porous network structure, excellent thermal stability (>300°C), and high mechanical strength (17.3 MPa)
Result of Action
The SIPE/PVDF-HFP composite membrane prepared without lithium salt has a high ionic conductivity of 2.78 × 10 –5 S cm –1 at 30°C . It shows good compatibility with lithium metal electrodes and a high lithium ion transfer number (0.89)
Action Environment
The action of the compound is influenced by environmental factors such as temperature. For example, the Li//LiFePO4 battery shows excellent cycle life and rate performance at 60 or 25 °C . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental conditions such as temperature.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2S/c14-13(15,16)8-1-3-9(4-2-8)18-10(20)7-22-11-5-6-17-12(21)19-11/h1-6H,7H2,(H,18,20)(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOOWTNNMFIDMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)CSC2=CC=NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |
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